

An In-depth Technical Guide on 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Deoxy-D-arabino-hexose Propylene Dithioacetal
Cat. No.:	B562354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for **2-Deoxy-D-arabino-hexose Propylene Dithioacetal** is publicly available. This guide provides a comprehensive overview based on established chemical principles and data available for the parent compound, 2-Deoxy-D-glucose.

Core Properties

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a synthetic derivative of 2-Deoxy-D-glucose where the aldehyde group is protected as a propylene dithioacetal. This modification is significant in synthetic carbohydrate chemistry, offering a stable protecting group under various conditions.

Physicochemical Properties

Quantitative data for this specific compound is not widely published. The following table summarizes its basic identifiers.

Property	Value	Source
CAS Number	91294-63-2	[1] [2]
Molecular Formula	C ₉ H ₁₈ O ₄ S ₂	[1] [2]
Molecular Weight	254.37 g/mol	[1]
Canonical SMILES	C1CSC(SC1)C--INVALID-LINK--O)O">C@HO	
Physical State	Solid (predicted)	
Storage Temperature	4°C	[2]
Shipping Temperature	Room Temperature	[2]

Experimental Protocols

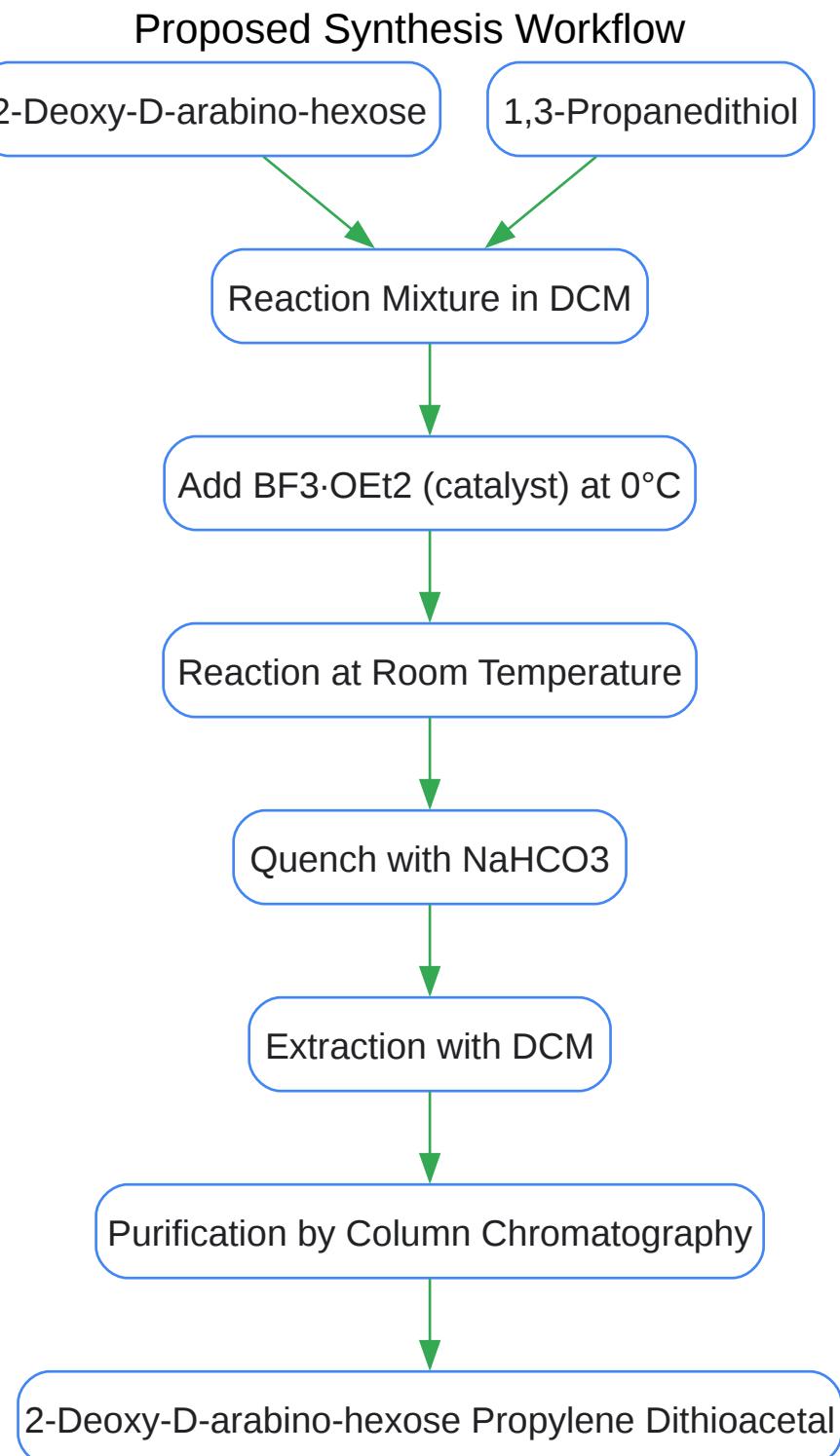
Detailed experimental protocols for the synthesis and characterization of **2-Deoxy-D-arabino-hexose Propylene Dithioacetal** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on standard procedures for dithioacetal formation.

Proposed Synthesis of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

This protocol is a representative example based on general methods for the synthesis of sugar dithioacetals.

Principle: The synthesis involves the reaction of 2-Deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The dithiol selectively reacts with the aldehyde group of the open-chain form of the sugar to form a stable cyclic dithioacetal.

Materials:


- 2-Deoxy-D-arabino-hexose (1.0 equivalent)
- 1,3-Propanedithiol (1.2 equivalents)

- Anhydrous Dichloromethane (DCM)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Deoxy-D-arabino-hexose in anhydrous dichloromethane.
- Addition of Reagents: To the stirred solution, add 1,3-propanedithiol.
- Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a catalytic amount of boron trifluoride etherate.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Isolation: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure **2-Deoxy-D-arabino-hexose Propylene Dithioacetal**.

DOT Script for Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Deoxy-D-arabino-hexose Propylene Dithioacetal**.

Characterization

While specific data is unavailable, the following are the expected analytical characterization methods and results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the propylene dithioacetal group, including multiplets for the methylene protons of the propane chain. The protons on the sugar backbone would appear as a series of multiplets in the carbohydrate region.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbon of the dithioacetal group would be significantly shielded compared to the parent aldehyde.

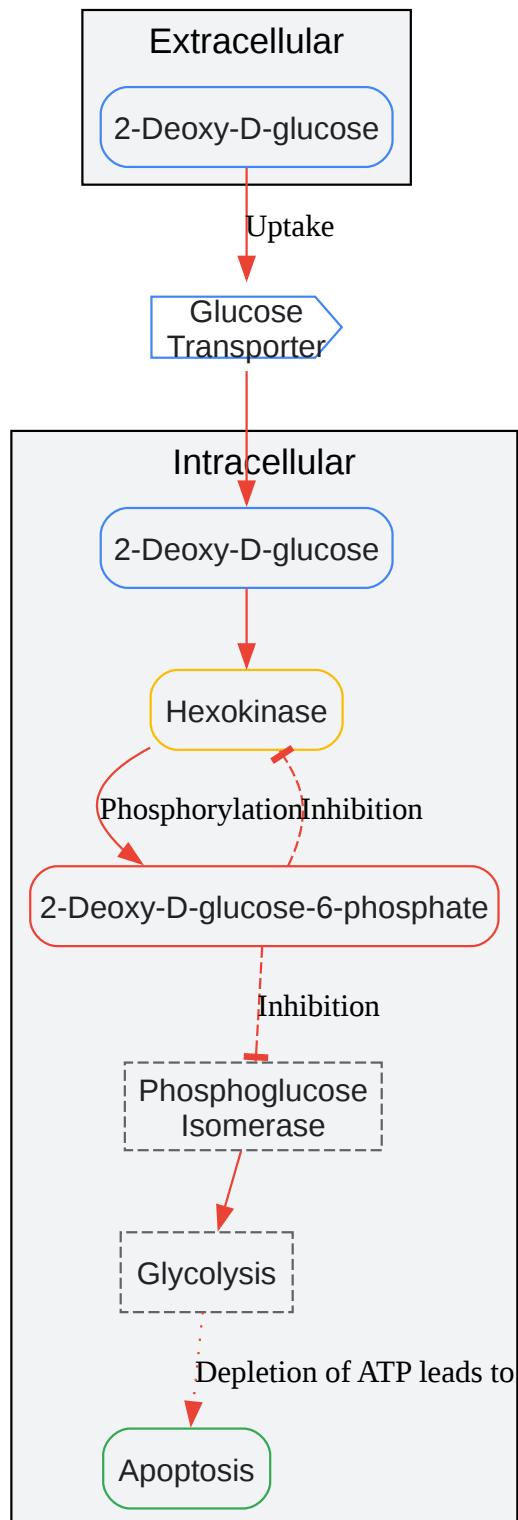
Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition ($\text{C}_9\text{H}_{18}\text{O}_4\text{S}_2$) by providing a highly accurate mass measurement of the molecular ion.

Biological Properties and Signaling Pathways (of the Parent Compound)

It is critical to note that there is no published data on the biological activity or signaling pathways of **2-Deoxy-D-arabino-hexose Propylene Dithioacetal**. The dithioacetal protection renders the molecule structurally distinct from its parent compound, 2-Deoxy-D-glucose (2-DG), and it is unlikely to be recognized by the same cellular machinery.

However, for context and as a potential starting point for future research, the well-documented biological properties of 2-Deoxy-D-glucose (2-DG) are summarized below.


2-DG is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen. It is transported into cells by glucose transporters and is a competitive inhibitor of glycolysis.

Mechanism of Action of 2-Deoxy-D-glucose

- Cellular Uptake: 2-DG is taken up by cells via glucose transporters (GLUTs).
- Phosphorylation: Inside the cell, Hexokinase (HK) phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).
- Inhibition of Glycolysis: 2-DG-6P cannot be further metabolized by phosphoglucomutase, the next enzyme in the glycolytic pathway. The accumulation of 2-DG-6P leads to the inhibition of both hexokinase and phosphoglucomutase, thereby blocking glycolysis.
- Induction of Apoptosis: By inhibiting glycolysis, 2-DG can lead to a depletion of cellular ATP, inducing metabolic stress and ultimately leading to apoptosis in cancer cells.

DOT Script for 2-Deoxy-D-glucose Signaling Pathway:

Signaling Pathway of 2-Deoxy-D-glucose

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Deoxy-D-arabino-hexose Propylene Dithioacetal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562354#properties-of-2-deoxy-d-arabino-hexose-propylene-dithioacetal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com